BenchChemオンラインストアへようこそ!

6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid

Medicinal Chemistry Structure-Based Drug Design Fluorine Chemistry

6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid (CAS 505082-96-2; molecular formula C₁₂H₇F₂NO₂; MW 235.19 g·mol⁻¹) is a 6‑aryl‑substituted nicotinic acid derivative featuring a 2,6‑difluorophenyl ring attached to the pyridine‑3‑carboxylic acid core. The compound is classified as a fluorinated heterocyclic carboxylic acid and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
CAS No. 505082-96-2
Cat. No. B6388290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid
CAS505082-96-2
Molecular FormulaC12H7F2NO2
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NC=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H7F2NO2/c13-8-2-1-3-9(14)11(8)10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17)
InChIKeyWYWMCVYNDOVBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid – A Fluorinated Nicotinic Acid Building Block for Kinase-Targeted Medicinal Chemistry


6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid (CAS 505082-96-2; molecular formula C₁₂H₇F₂NO₂; MW 235.19 g·mol⁻¹) is a 6‑aryl‑substituted nicotinic acid derivative featuring a 2,6‑difluorophenyl ring attached to the pyridine‑3‑carboxylic acid core. [1] The compound is classified as a fluorinated heterocyclic carboxylic acid and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition. Its computed physicochemical profile – XLogP3 of 2.2, 5 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and 2 rotatable bonds – distinguishes it from non‑fluorinated and regioisomeric nicotinic acid analogs. [1]

Why Generic Nicotinic Acid Analogs Cannot Replace 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid in Kinase-Focused Synthesis Programs


Substituting this compound with a generic 6‑arylnicotinic acid or a differently fluorinated regioisomer introduces critical alterations in hydrogen‑bonding capacity, molecular recognition geometry, and metabolic stability that propagate through subsequent synthetic steps. The 2,6‑difluorophenyl substituent provides two additional hydrogen‑bond acceptor sites (C–F) absent in non‑fluorinated 6‑phenylnicotinic acid, [1] while the ortho,ortho’‑fluorination pattern restricts biaryl rotation in a manner distinct from 2,4‑ or 3,5‑difluorophenyl regioisomers. [2] In kinase inhibitor development, the 2,6‑difluorophenyl motif has been empirically validated as a critical pharmacophoric element: its replacement with alternative aryl groups abrogates potent CDK1/CDK2 inhibition, [3] and analogous 6‑(2,6‑difluorophenyl)‑containing picolinamides achieve picomolar PIM kinase inhibition. [4] Interchange with the 2‑ or 4‑carboxylic acid regioisomer reorients the carboxylate vector, destroying the geometry required for metal‑coordination in carbonic anhydrase III (CAIII) inhibitor design. [5]

Quantitative Differentiation Evidence for 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid (505082-96-2) vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: 67% Increase Over Non-Fluorinated 6-Phenylnicotinic Acid

The two C–F bonds on the 2,6‑difluorophenyl ring function as hydrogen‑bond acceptors, increasing the total H‑bond acceptor count relative to the non‑fluorinated analog. According to PubChem‑computed properties, 6‑(2,6‑difluorophenyl)pyridine‑3‑carboxylic acid has 5 hydrogen‑bond acceptors [1] whereas 6‑phenylnicotinic acid has only 3. [2] This 67% increase in H‑bond acceptor capacity translates into a greater potential for specific polar interactions with protein targets and an altered solvation free energy that influences both solubility and passive membrane permeability.

Medicinal Chemistry Structure-Based Drug Design Fluorine Chemistry

Molecular Weight and Lipophilicity Increase Relative to Non-Fluorinated Analog: Implications for Ligand Efficiency Metrics

Fluorination at the 2‑ and 6‑positions of the phenyl ring increases both molecular weight and lipophilicity compared to the non‑fluorinated 6‑phenylnicotinic acid scaffold. The target compound has a molecular weight of 235.19 g·mol⁻¹ and a computed XLogP3 of 2.2, [1] versus 199.20 g·mol⁻¹ and XLogP3 of 2.0 for 6‑phenylnicotinic acid. [2] The ΔMW of +35.99 Da (+18.1%) and ΔXLogP3 of +0.2 log units represent a moderate but measurable shift in the lipophilic ligand efficiency (LLE) space. When the carboxylic acid is elaborated to amides or esters during library synthesis, this baseline shift propagates into the final compounds' pharmacokinetic profiles.

Physicochemical Profiling Lead Optimization Ligand Efficiency

2,6-Difluorophenyl Substitution Pattern Empirically Validated as Critical Pharmacophoric Determinant for CDK1/CDK2 Inhibition

In structure–activity relationship (SAR) studies of 1H‑pyrazolo[3,4‑b]pyridine‑based CDK inhibitors, the 2,6‑difluorophenyl substitution pattern was identified as critical for maintaining low‑nanomolar inhibitory potency. [1] The optimized inhibitor BMS‑265246 (compound 21h), which incorporates this exact substitution motif, exhibited CDK1/cycB IC₅₀ = 6 nM and CDK2/cycE IC₅₀ = 9 nM. A solid‑state crystal structure of compound 21j – a close di‑fluoro analogue – bound to CDK2 revealed that the 2,6‑difluorophenyl ring occupies the ATP purine binding site and forms essential hydrogen‑bond interactions with the Leu83 backbone. [1] In contrast, modifications to the difluorophenyl substitution pattern resulted in measurable potency attrition, [2] establishing that the 2,6‑difluoro arrangement is not merely a lipophilicity modulator but a geometrically constrained recognition element.

Cyclin-Dependent Kinase Kinase Inhibitor Pharmacophore Validation Crystallography

6-Position Carboxylic Acid Regioisomerism Determines CAIII Zinc‑Coordination Geometry: Class‑Level Evidence from 6‑Substituted Nicotinic Acid Analogues

A series of 6‑substituted nicotinic acid analogues were evaluated as carbonic anhydrase III (CAIII) inhibitors using size‑exclusion chromatography (modified Hummel–Dreyer method) and molecular modeling. [1] Nicotinic acid itself inhibited CAIII with a Ki of 203 μM. Among eighteen substituted analogues tested, seven 6‑substituted derivatives demonstrated enhanced activity with Ki values ranging from 69.7 to 115.2 μM – representing a 1.8–2.9‑fold improvement over the parent scaffold. [1] Molecular modeling confirmed that the 6‑position carboxylic acid group coordinates directly with the active‑site Zn²⁺ ion. [2] Critically, this zinc‑coordination geometry is position‑dependent: the 4‑ and 5‑carboxylic acid regioisomers orient the carboxylate along vectors that are suboptimal for metal chelation, [2] making the 6‑substituted nicotinic acid scaffold specifically privileged for CAIII inhibitor design.

Carbonic Anhydrase III Zinc Metalloenzyme Enzyme Inhibition Hyperlipidemia

PIM Kinase Pharmacophore: 6-(2,6-Difluorophenyl)pyridine Core Enables Picomolar Pan‑PIM Inhibition in Clinical Candidate PIM447

The 6‑(2,6‑difluorophenyl)pyridine motif is a core structural element of PIM447 (LGH447), a clinical‑stage pan‑PIM kinase inhibitor. [1] PIM447, which incorporates a 6‑(2,6‑difluorophenyl)‑5‑fluoropicolinamide scaffold directly derived from the pyridine‑3‑carboxylic acid building block, achieves Ki values of 5.8 pM against PIM1, 18 pM against PIM2, and 9.3 pM against PIM3. [2] These sub‑picomolar to low‑picomolar potencies place PIM447 among the most potent PIM kinase inhibitors reported. The 2,6‑difluorophenyl group contributes both to binding affinity and to metabolic stability by shielding metabolically labile positions. [1] The free carboxylic acid building block serves as the key synthetic entry point for constructing the picolinamide pharmacophore via amide coupling, enabling modular diversification of the amine portion while retaining the validated 2,6‑difluorophenyl‑pyridine recognition element.

PIM Kinase Hematological Malignancy Kinase Inhibitor Pharmacophore Clinical Candidate

Vendor Purity Specifications: 98% Purity from Leyan Enables High-Fidelity Library Synthesis Without Purification Bottlenecks

The compound is commercially available at two documented purity tiers: 98% (Leyan, product 1581660) and 95% (AKSci, product 7847DJ). In comparison, the closest regioisomeric analog 6‑(2,4‑difluorophenyl)nicotinic acid (CAS 505082-74-6) is typically offered at 95–96% purity. The 98% purity specification is particularly relevant for library synthesis programs employing automated parallel synthesizers, where lower‑purity building blocks introduce impurities that accumulate through multi‑step sequences, reduce isolated yields, and confound biological assay interpretation. Both vendors supply gram‑scale quantities (1 g to 100 g+) and maintain full quality assurance documentation (Certificates of Analysis, SDS), ensuring batch‑to‑batch reproducibility for long‑running medicinal chemistry campaigns.

Compound Sourcing Quality Control Parallel Synthesis Procurement Specification

Optimal Deployment Scenarios for 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Elaboration and Lead Optimization

The 2,6‑difluorophenyl‑nicotinic acid scaffold is directly applicable as a carboxylic acid building block for amide coupling in kinase inhibitor programs targeting CDK, PIM, or structurally related kinase families. The 2,6‑difluorophenyl moiety has been crystallographically validated to occupy the ATP purine binding site of CDK2, forming essential hydrogen bonds with the Leu83 backbone. [1] When elaborated via the 3‑carboxylic acid handle – using standard HATU‑ or EDC‑mediated coupling to diverse amine fragments – the resulting amide library preserves the validated 2,6‑difluorophenyl‑pyridine pharmacophore while exploring vectors projecting toward the kinase hinge region, ribose pocket, or solvent‑exposed regions. This scenario is most appropriate for programs where synthetic tractability, scaffold pre‑validation, and physicochemical property control are prioritized simultaneously.

Carbonic Anhydrase III (CAIII) Inhibitor Design for Hyperlipidemia and Oncology

The 6‑substituted nicotinic acid class has been identified as a promising CAIII inhibitor chemotype, with the carboxylic acid group coordinating the active‑site Zn²⁺ ion. [2] The 2,6‑difluorophenyl substituent on this scaffold introduces additional hydrophobic contacts within the CAIII active site while the fluorine atoms can engage in orthogonal polar interactions that non‑fluorinated analogs cannot replicate. Researchers developing CAIII‑targeted therapeutics for hyperlipidemia or cancer applications should prioritize this specific regioisomer over 4‑ or 5‑carboxylic acid positional isomers, which orient the carboxylate along suboptimal vectors for zinc coordination. [3]

Parallel Library Synthesis and DNA‑Encoded Library (DEL) Programs

With a vendor‑certified purity specification of 98% (Leyan) and documented gram‑scale availability, this compound meets the input‑quality requirements for automated parallel synthesis platforms where post‑coupling purification is impractical. The carboxylic acid functionality provides a single, well‑defined synthetic handle for amide bond formation, minimizing side reactions during library production. The 2‑rotatable‑bond scaffold maintains a favorable balance of conformational restriction (reducing entropic penalty upon target binding) and synthetic flexibility. [4] For DEL programs, the fluorine atoms serve as mass‑spectrometric 'tags' that distinguish on‑DNA products from non‑fluorinated library members during pooled affinity selection and hit deconvolution.

Agrochemical Intermediate Discovery: Fluorinated Nicotinic Acid Derivatives as Herbicide or Fungicide Scaffolds

Fluorinated nicotinic acid derivatives have established precedent in agrochemical development, where the fluorine substituents enhance metabolic stability, environmental persistence, and target‑site binding in plant and fungal systems. The 2,6‑difluorophenyl‑pyridine‑3‑carboxylic acid scaffold serves as a privileged intermediate for synthesizing fluorinated nicotinamide and nicotinic ester derivatives that may exhibit herbicidal or fungicidal activity. The 2,6‑difluorophenyl substitution pattern distinguishes this compound from the more common 2,4‑difluorophenyl agrochemical intermediates, offering a differentiated intellectual property landscape for crop protection research programs.

Quote Request

Request a Quote for 6-(2,6-Difluorophenyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.